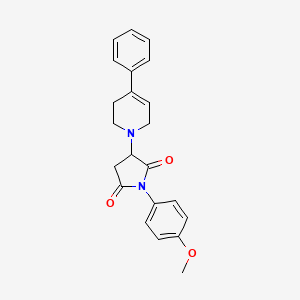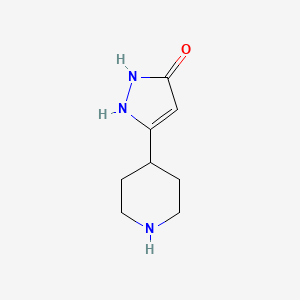
5-(4-Piperidinyl)-1,2-dihydropyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-piperidinyl)-1,2-dihydropyrazol-3-one is an aralkylamine.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- The dihydropyrazole ring of a 2H-pyrazolo[4,3-c]pyridine derivative, which is closely related to 5-(4-piperidinyl)-1,2-dihydropyrazol-3-one, adopts an envelope conformation. This compound also exhibits interesting intramolecular interactions and crystal packing features, indicating its potential in crystallography and material science studies (Karthikeyan et al., 2010).
Synthetic Applications
- A study demonstrates the one-step synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing the chemical versatility of piperidinyl-dihydropyrazolone structures in creating novel compounds (Shestopalov et al., 2002).
Potential in Drug Development
- Research highlights the synthesis of novel compounds including 5-(benzofuran-2-yl)-3-(4-(piperidin-1-yl)phenyl)-2,3-dihydropyrazole-1-carbothioamide, indicating the relevance of such structures in developing new pharmaceuticals with anti-inflammatory and antibacterial properties (Elgazwy et al., 2012).
Biological Evaluation
- Another study discusses the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing insights into the therapeutic potential of such compounds in neurological research and drug development (Lan et al., 1999).
Alzheimer’s Disease Research
- A study on the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide highlights the exploration of these compounds as potential drug candidates for Alzheimer’s disease (Rehman et al., 2018).
Fluorescent Properties
- Research into the interaction of 1,5-diaryl-3-X-pent-4-yn-1-ones with arylhydrazines, including structures with piperidin-1-yl groups, led to the development of compounds with marked fluorescent abilities, potentially useful in various scientific applications (Odin et al., 2022).
Propriétés
Nom du produit |
5-(4-Piperidinyl)-1,2-dihydropyrazol-3-one |
|---|---|
Formule moléculaire |
C8H13N3O |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
5-piperidin-4-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C8H13N3O/c12-8-5-7(10-11-8)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H2,10,11,12) |
Clé InChI |
ZEIPMWRDENQLAY-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC(=O)NN2 |
SMILES canonique |
C1CNCCC1C2=CC(=O)NN2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



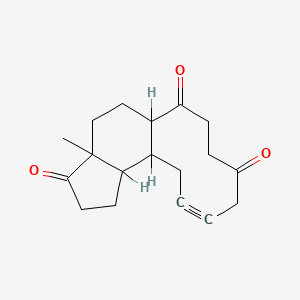
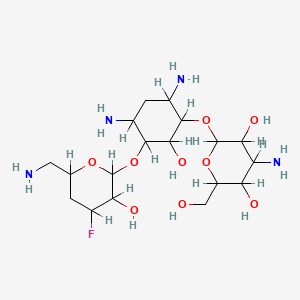
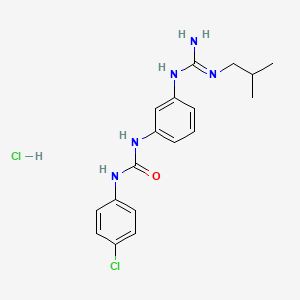
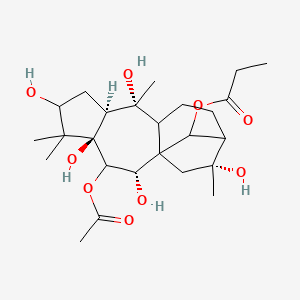

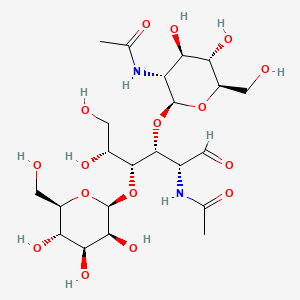
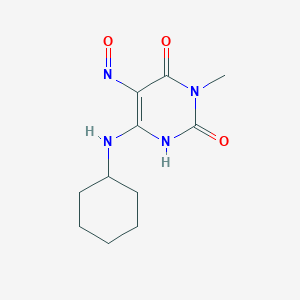
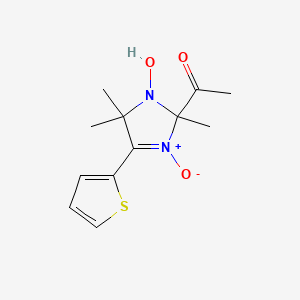
![1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea](/img/structure/B1229255.png)
![4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1229258.png)
![(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-11-yl) acetate](/img/structure/B1229259.png)
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1229260.png)

